molecular formula C21H23ClN2O4 B2555202 N1-(3-chloro-2-methylphenyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide CAS No. 2034405-97-3

N1-(3-chloro-2-methylphenyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide

Cat. No. B2555202
CAS RN: 2034405-97-3
M. Wt: 402.88
InChI Key: JAMFPADWRHTESA-UHFFFAOYSA-N
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Description

N1-(3-chloro-2-methylphenyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H23ClN2O4 and its molecular weight is 402.88. The purity is usually 95%.
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Scientific Research Applications

Sigma(1) Receptor Binding and Antiproliferative Activity

Research has shown that compounds with structural similarities to N1-(3-chloro-2-methylphenyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide exhibit selective binding and activity at sigma(1) receptors. For instance, methyl substitutions on the piperidine ring of certain naphthalene derivatives have been investigated for their sigma-subtype affinities and selectivities. These studies revealed compounds with potent sigma(1) ligand properties, demonstrating significant antiproliferative activity in rat C6 glioma cells. This suggests potential applications in tumor research and therapy due to their sigma(1) antagonist activity (Berardi et al., 2005).

Sphingosine-1-Phosphate (S1P) Receptor Agonism for Autoimmune Diseases

Another area of research involves the sphingosine-1-phosphate (S1P) receptors, which are critical in autoimmune diseases like multiple sclerosis. Compounds structurally related to N1-(3-chloro-2-methylphenyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide have been explored for their potential as S1P receptor agonists. The discovery of such compounds, which exhibit selectivity for S1P1 and S1P5 receptors, indicates their promise for treating autoimmune diseases. The research underscores the importance of structure-activity relationship studies in identifying clinical candidates with desired pharmacological profiles (Kurata et al., 2017).

Antiestrogenic and Anticancer Properties

The antiestrogenic and anticancer properties of compounds with structural similarities to N1-(3-chloro-2-methylphenyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide have also been investigated. These studies have identified compounds with potent antiestrogenic activity, demonstrated by their high binding affinity to estrogen receptors and their effectiveness in inhibiting the growth of cancer cells. Such findings highlight the potential of these compounds in the development of new therapeutic agents for cancer treatment (Jones et al., 1979).

Synthesis and Reaction Studies for Anticancer Evaluation

Further research has focused on the synthesis of novel compounds and their reactions with various nucleophiles for anticancer evaluation. These studies are critical in expanding the chemical space of potential therapeutic agents and understanding their mechanisms of action against cancer. The development of new synthetic routes and the identification of anticancer activity in newly synthesized compounds contribute to the advancement of cancer research and treatment options (Gouhar & Raafat, 2015).

properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O4/c1-13-17(22)6-3-7-18(13)24-20(26)19(25)23-12-21(27)10-4-5-14-11-15(28-2)8-9-16(14)21/h3,6-9,11,27H,4-5,10,12H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMFPADWRHTESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-2-methylphenyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide

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